molecular formula C7H5F2I B12860451 3,6-Difluoro-2-iodotoluene

3,6-Difluoro-2-iodotoluene

Cat. No.: B12860451
M. Wt: 254.02 g/mol
InChI Key: CXVIGLRUTXFGIA-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-iodotoluene is an organic compound with the molecular formula C7H5F2I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Difluoro-2-iodotoluene can be synthesized through various methods. One common approach involves the fluorination of 2-iodotoluene using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-iodotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted toluenes.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-iodotoluene in chemical reactions involves the activation of the iodine atom, which can act as a leaving group in substitution reactions. The presence of fluorine atoms can influence the compound’s reactivity by altering the electron density on the aromatic ring . In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Iodotoluene: Lacks fluorine atoms, making it less reactive in certain reactions.

    3,5-Difluorotoluene: Does not contain an iodine atom, limiting its use in coupling reactions.

    4-Fluoro-2-iodotoluene: Similar structure but different fluorine atom positions, leading to different reactivity.

Properties

Molecular Formula

C7H5F2I

Molecular Weight

254.02 g/mol

IUPAC Name

1,4-difluoro-2-iodo-3-methylbenzene

InChI

InChI=1S/C7H5F2I/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3

InChI Key

CXVIGLRUTXFGIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1I)F)F

Origin of Product

United States

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